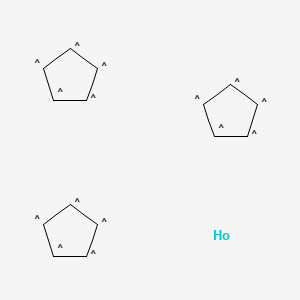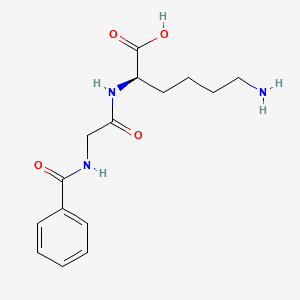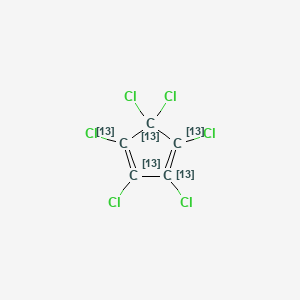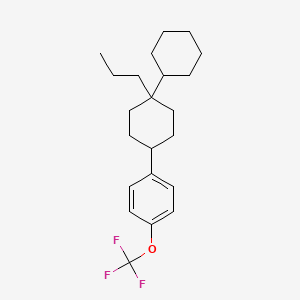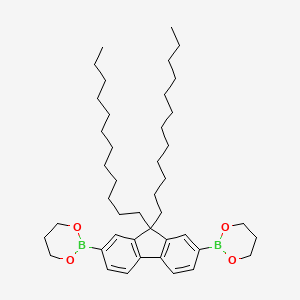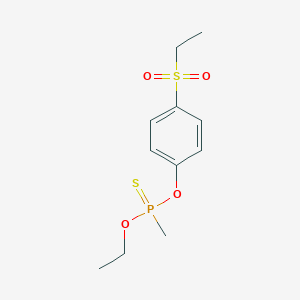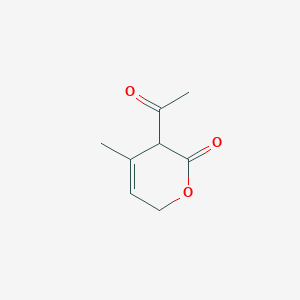
Bis-(ethoxycarbonyl)thiamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(ethoxycarbonyl)thiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxycarbonyl groups on the thiamine molecule. The reaction can be summarized as follows:
- Thiamine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
Bis-(ethoxycarbonyl)thiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiamine derivatives.
科学的研究の応用
Bis-(ethoxycarbonyl)thiamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiamine derivatives.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a vitamin B1 source and its potential neuroprotective properties.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance thiamine content.
作用機序
The mechanism of action of bis-(ethoxycarbonyl)thiamine is similar to that of thiamine. It acts as a coenzyme in various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound is converted to its active form, thiamine diphosphate, which then participates in the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids.
類似化合物との比較
Bis-(ethoxycarbonyl)thiamine can be compared with other thiamine derivatives, such as:
Thiamine Mononitrate: A commonly used form of thiamine in dietary supplements.
Thiamine Hydrochloride: Another widely used thiamine derivative with similar biological activity.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Uniqueness
This compound is unique due to the presence of ethoxycarbonyl groups, which may confer different physicochemical properties and potentially alter its biological activity compared to other thiamine derivatives.
特性
CAS番号 |
36955-31-4 |
|---|---|
分子式 |
C6H10O4S |
分子量 |
178.21 g/mol |
IUPAC名 |
ethyl ethoxycarbonylsulfanylformate |
InChI |
InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 |
InChIキー |
INDWYUHORQBGIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)SC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
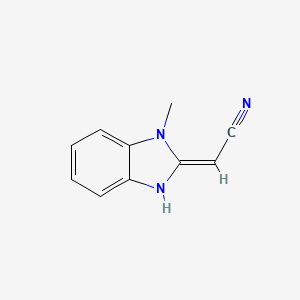
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


